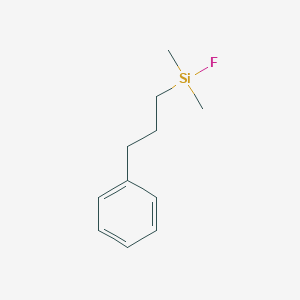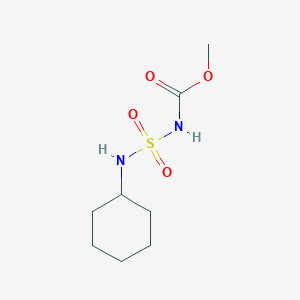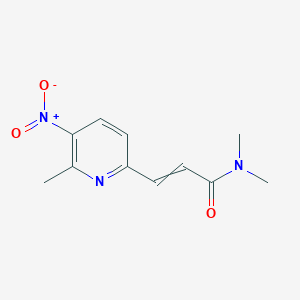
N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a nitropyridine ring and a dimethylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide typically involves the reaction of 6-methyl-5-nitropyridin-2-amine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted nitropyridine derivatives.
Scientific Research Applications
N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
- 2-Amino-3-bromo-5-nitropyridine
- N,N-Dimethyl-5-nitropyridin-2-amine
Uniqueness
N,N-Dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of both a nitropyridine ring and a dimethylamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89861-99-4 |
|---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N,N-dimethyl-3-(6-methyl-5-nitropyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H13N3O3/c1-8-10(14(16)17)6-4-9(12-8)5-7-11(15)13(2)3/h4-7H,1-3H3 |
InChI Key |
YXTBGVSBLUBHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=CC(=O)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


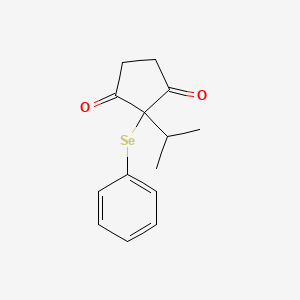
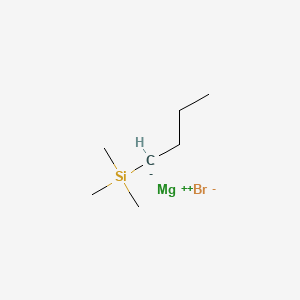
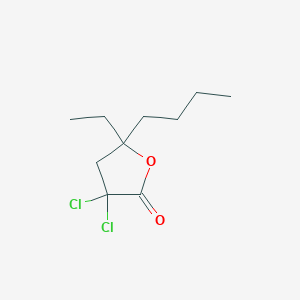
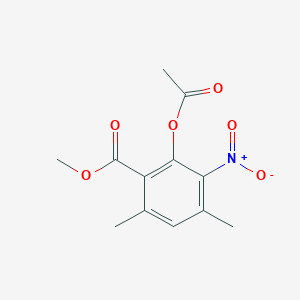
![1-[9-(2-acetyl-9H-fluoren-9-yl)-9H-fluoren-2-yl]ethanone](/img/structure/B14380132.png)
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)

![Methyl [5-(9-chlorononyl)thiophen-2-yl]acetate](/img/structure/B14380156.png)
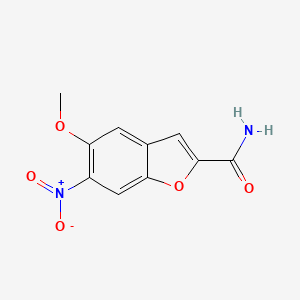
![4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide](/img/structure/B14380175.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)
